molecular formula C24H23NO2 B583961 (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite CAS No. 1454924-73-2

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite

Cat. No. B583961
CAS RN: 1454924-73-2
M. Wt: 357.5
InChI Key: LLFBQQHYZJTRAS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound XLR11 N-(4-hydroxypentyl) metabolite is a member of indoles . It has a molecular formula of C21H28FNO2 and a molecular weight of 345.4 g/mol . Another related compound, AB-PINACA 4-Hydroxypentyl metabolite, is known as the Omega minus one-OH metabolite of AB-PINACA . This 4-Hydroxypentyl analog is a major urinary metabolite of AB-PINACA .


Molecular Structure Analysis

The IUPAC name of XLR11 N-(4-hydroxypentyl) metabolite is [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone . Its InChI is InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite is 345.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 7 . The topological polar surface area is 42.2 Ų .

Scientific Research Applications

Forensic Science

“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in forensic science . It is a product used for research purposes only and is not for human consumption or therapeutic use . This compound falls under Controlled Substance legislation .

Chemical Research

This compound is often used in chemical research . It has specific chemical properties, including its structure, melting point, boiling point, density, molecular formula, and molecular weight . These properties are crucial for researchers in understanding its behavior and interactions with other substances .

Signaling Pathways

“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in research related to signaling pathways . These pathways are crucial for understanding how cells and organisms respond to their environment .

Proteases Apoptosis

This compound is used in research related to proteases apoptosis . Proteases play a key role in apoptosis, a process of programmed cell death that occurs in multicellular organisms .

Chromatin/Epigenetics

“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in research related to chromatin and epigenetics . Understanding the role of this compound in these areas can provide insights into gene expression and regulation .

Metabolism

This compound is used in research related to metabolism . It can provide insights into how substances are broken down in the body and how energy is produced .

MAPK Signaling

“(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite” is used in research related to MAPK signaling . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell .

Tyrosine Kinase

This compound is used in research related to tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades .

Mechanism of Action

The 4-Hydroxypentyl analog is a major urinary metabolite of AB-PINACA, a synthetic cannabinoid . Synthetic cannabinoids are known to bind to the cannabinoid receptors in the brain, which leads to their psychoactive effects .

Safety and Hazards

AB-PINACA 4-Hydroxypentyl metabolite, a synthetic cannabinoid, can cause severe adverse health effects such as stroke and seizure according to anecdotal reports .

properties

IUPAC Name

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017694
Record name (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1454924-73-2
Record name (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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